molecular formula C13H8F3NO3 B1149578 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127199-00-2

6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1149578
CAS RN: 127199-00-2
M. Wt: 283
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives involves several key steps, including acylation, cyclization, and substitution reactions. A common approach for the synthesis includes starting from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and introducing various substituents at the C-7 position through reactions with different reagents to achieve the desired derivatives (Ziegler et al., 1989).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its fluorinated cyclopropyl group and dihydroquinoline core, contributes significantly to its activity. The presence of fluorine atoms increases the lipophilicity and enhances the penetration through bacterial cell walls, while the cyclopropyl group is crucial for maintaining the compound's stability and binding affinity to bacterial enzymes (Xia et al., 2013).

Chemical Reactions and Properties

This quinolone derivative undergoes typical reactions associated with its class, including nucleophilic substitution and decarboxylation under specific conditions. The fluorine atoms also play a critical role in its reactivity, making the compound susceptible to photodegradation and transformation in aqueous solutions, which is a consideration for its pharmaceutical formulations (Mella et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various formulations and administration routes.

Chemical Properties Analysis

Chemically, this compound exhibits a strong antibacterial activity, particularly against Gram-positive pathogens. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. The fluorination and specific substituents at the C-7 position enhance its efficacy and reduce the potential for resistance development by the targeted bacteria (Inagaki et al., 2004).

Scientific Research Applications

Environmental Impact and Alternatives

Research has focused on the environmental impact of fluorinated compounds, highlighting the need for alternatives due to their persistence and potential risks. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), identifying over 20 substances used across various industries. These alternatives are under scrutiny for their environmental releases, persistence, and exposure, with the study calling for more data to assess their safety (Wang et al., 2013).

Detection and Analytical Methods

Analytical methods for detecting and quantifying fluorinated compounds in environmental samples are critical for understanding their distribution and impact. Munteanu and Apetrei (2021) discussed various tests for determining antioxidant activity, which can be adapted for studying the environmental behavior of fluorinated compounds (Munteanu & Apetrei, 2021). Additionally, Munoz et al. (2019) reviewed methods for analyzing emerging fluoroalkylether substances, including advanced mass spectrometry techniques, highlighting the challenges and progress in the environmental monitoring of such compounds (Munoz et al., 2019).

Environmental and Health Risks

The review by Wang et al. (2019) on novel fluorinated alternatives discussed their sources, environmental distribution, and potential health risks. This study emphasized the need for further toxicological studies to assess the long-term safety of these alternatives (Wang et al., 2019).

Synthetic Methodologies and Biological Activity

Research into the synthetic methodologies and biological activities of fluoroquinolones, which share a core structure with the compound , provides insights into drug development and potential environmental contaminants. Da Silva et al. (2003) explored different synthetic methodologies for fluoroquinolones, underscoring their broad spectrum of activity and importance as antibacterial agents (Da Silva et al., 2003).

properties

IUPAC Name

6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOYMYXRLULSCE-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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